Acid Strength (pKa) Differential: Enhanced Carboxylic Acid Reactivity Versus N-Unsubstituted Analog
The target compound exhibits a calculated acid pKa of 3.50, compared to 3.44 for the N1-unsubstituted analog 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid [1]. This 0.06 unit increase in pKa (weaker acidity) arises from the electron-donating inductive effect of the N1-ethyl group, which slightly destabilizes the carboxylate anion relative to the N–H analog [2].
| Evidence Dimension | Acid dissociation constant (pKa, calculated via JChem) |
|---|---|
| Target Compound Data | pKa = 3.50 |
| Comparator Or Baseline | 3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid: pKa = 3.44 |
| Quantified Difference | ΔpKa = +0.06 (target compound is slightly less acidic) |
| Conditions | Calculated using JChem software; aqueous phase prediction |
Why This Matters
This pKa difference influences carboxylate activation efficiency in amide bond-forming reactions and may alter the compound's ionization state in buffered biological assays, affecting solubility and membrane permeability in a structure-dependent manner.
- [1] ChemBase. 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid - Acid pKa. Molecule ID 61439. Available at: http://en.chembase.cn/molecule-61439.html View Source
- [2] ChemBase. 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid - Acid pKa. Molecule ID 54238. Available at: http://en.chembase.cn/molecule-54238.html View Source
